molecular formula C9H19ClN2O B2846854 N-(piperidin-4-yl)butanamide hydrochloride CAS No. 71879-44-2

N-(piperidin-4-yl)butanamide hydrochloride

Cat. No.: B2846854
CAS No.: 71879-44-2
M. Wt: 206.71
InChI Key: DEMVPAVLIPMCIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

The primary target of N-(piperidin-4-yl)butanamide hydrochloride is Hypoxia-inducible factor 1 (HIF-1) . HIF-1 is a heterodimeric protein composed of HIF-1α and HIF-1β subunits . It is an important transcription factor that targets a series of adaptation genes under hypoxic conditions .

Mode of Action

This compound interacts with its target, HIF-1, and induces the expression of HIF-1α protein and downstream target gene p21 . This interaction results in the upregulation of the expression of cleaved caspase-3, which promotes tumor cell apoptosis .

Biochemical Pathways

The compound affects the HIF-1 pathway, which plays a crucial role in cellular response to hypoxia . HIF-1α promotes transcription and expression of target genes to accelerate glycolysis in tumor cells and upregulates a variety of growth factors, allowing cancer cells to proliferate, differentiate, and adapt to the hypoxic microenvironment . On the other hand, overexpression of HIF-1α in hypoxic cancer cells can inhibit cell division by inducing p21, p27, or p53 and promote apoptosis by inducing p53, Nip3, Noxa, or HGTD-P .

Pharmacokinetics

The compound’s molecular weight is 20671 , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the compound’s action is the induction of apoptosis in tumor cells . This is achieved through the upregulation of cleaved caspase-3 expression . Additionally, the compound can inhibit cell division by inducing the expression of p21, p27, or p53 .

Action Environment

The action of this compound is influenced by the hypoxic environment of the tumor cells . The hypoxic conditions lead to the activation of HIF-1, which is the primary target of the compound . The increase of HIF expression in a hypoxic environment around the tumor tissue is beneficial to the formation of hepatic vessels, and invasion and metastasis, thereby promoting the development of tumors . Inducing hif gene overexpression can promote the expression of apoptosis-related proteins such as bax and bad, while inhibiting the target gene tfdp3, in turn inhibiting tumor growth and development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(piperidin-4-yl)butanamide hydrochloride typically involves the reaction of piperidine with butanoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(piperidin-4-yl)butanamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(piperidin-4-yl)butanamide hydrochloride has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: N-(piperidin-4-yl)butanamide hydrochloride is unique due to its specific combination of the piperidine ring and butanamide group, which imparts distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it suitable for various research applications .

Properties

IUPAC Name

N-piperidin-4-ylbutanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.ClH/c1-2-3-9(12)11-8-4-6-10-7-5-8;/h8,10H,2-7H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEMVPAVLIPMCIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1CCNCC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.